molecular formula C6H4F6N3O2P B074972 4-Nitrobenzenediazonium hexafluorophosphate CAS No. 1514-52-9

4-Nitrobenzenediazonium hexafluorophosphate

Cat. No.: B074972
CAS No.: 1514-52-9
M. Wt: 295.08 g/mol
InChI Key: PXRFUEAIZAOVBL-UHFFFAOYSA-N
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Description

4-Nitrobenzenediazonium hexafluorophosphate is an organic compound with the chemical formula C6H4F6N3O2P. It is a diazonium salt that is commonly used in organic synthesis, particularly in the preparation of azo compounds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzenediazonium hexafluorophosphate is typically synthesized through the diazotization of 4-nitroaniline. The process involves the reaction of 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye and pigment industries.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as copper(I) chloride, copper(I) bromide, or potassium iodide are used under mild conditions.

    Coupling Reactions: Phenols, amines, and other aromatic compounds are used as coupling partners in the presence of a base.

    Reduction Reactions: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and alkylbenzenes.

    Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- linkage.

    Reduction Reactions: 4-Aminobenzenediazonium hexafluorophosphate.

Scientific Research Applications

4-Nitrobenzenediazonium hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.

    Biology: It is employed in the labeling of biomolecules and the study of enzyme mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for the development of diagnostic agents.

    Industry: It is utilized in the manufacture of high-performance materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-nitrobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The nitro group can also undergo reduction to form an amino group, which can further react with other compounds.

Comparison with Similar Compounds

4-Nitrobenzenediazonium hexafluorophosphate can be compared with other diazonium salts such as:

  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 4-Nitrobenzenediazonium chloride
  • 4-Nitrobenzenediazonium sulfate

Uniqueness

The hexafluorophosphate anion in this compound provides greater stability compared to other diazonium salts. This stability makes it a preferred reagent in various chemical reactions, particularly in the synthesis of azo compounds.

Properties

IUPAC Name

4-nitrobenzenediazonium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3O2.F6P/c7-8-5-1-3-6(4-2-5)9(10)11;1-7(2,3,4,5)6/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRFUEAIZAOVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061741
Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-)
Source EPA DSSTox
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Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-52-9
Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyldiazonium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1)
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Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-)
Source EPA DSSTox
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Record name 4-nitrobenzenediazonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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